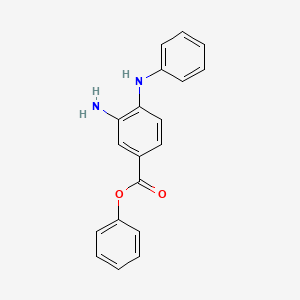
tert-Butyl3-aminobenzyl(3-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of carbamates, which are derivatives of carbamic acid.
- The compound’s structure consists of a tert-butyl group, an amino group, an oxopropyl group, and a benzyl group linked through a carbamate linkage.
tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties are still an active area of research, and its full potential awaits further exploration.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[(3-aminophenyl)methyl]-N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(8-5-9-18)11-12-6-4-7-13(16)10-12/h4,6-7,9-10H,5,8,11,16H2,1-3H3 |
InChI Key |
UKBUMXFSGQUUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=O)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)




![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)

